1-m-Tolyl-1H-tetrazole-5-thiol

Description

BenchChem offers high-quality 1-m-Tolyl-1H-tetrazole-5-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-m-Tolyl-1H-tetrazole-5-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

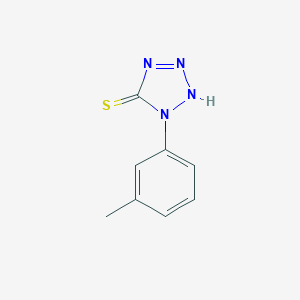

Structure

3D Structure

Properties

IUPAC Name |

1-(3-methylphenyl)-2H-tetrazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4S/c1-6-3-2-4-7(5-6)12-8(13)9-10-11-12/h2-5H,1H3,(H,9,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGKMQZXVDKMKRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=S)N=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350632 | |

| Record name | 1-m-Tolyl-1H-tetrazole-5-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41401-38-1 | |

| Record name | 1-m-Tolyl-1H-tetrazole-5-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-m-Tolyl-1H-tetrazole-5-thiol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-m-Tolyl-1H-tetrazole-5-thiol, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited direct experimental data on this specific isomer, this document synthesizes information from closely related analogs, theoretical predictions, and established chemical principles to offer a robust profile for research and development purposes.

Core Chemical Identity and Physicochemical Properties

1-m-Tolyl-1H-tetrazole-5-thiol belongs to the family of tetrazole-5-thiols, which are characterized by a five-membered aromatic ring containing four nitrogen atoms and one carbon atom, with a thiol group attached to the carbon. The '1-m-tolyl' designation indicates that a meta-tolyl (3-methylphenyl) group is substituted at the N1 position of the tetrazole ring.

Molecular Structure and Tautomerism

The compound can exist in tautomeric forms, primarily the thiol and thione forms. The thione form, 1-m-tolyl-1,4-dihydro-5H-tetrazole-5-thione, is generally considered the more stable tautomer in the solid state and in solution, a common feature for 5-mercaptotetrazoles. This equilibrium is a critical consideration in its reactivity and interactions.

Caption: Thiol-thione tautomerism of 1-m-Tolyl-1H-tetrazole-5-thiol.

Predicted and Analogous Physicochemical Data

| Property | Predicted/Analogous Value | Source |

| Molecular Formula | C₈H₈N₄S | - |

| Molecular Weight | 192.24 g/mol | - |

| Appearance | Expected to be a white to off-white crystalline solid | Analogous to 1-phenyl derivative[1] |

| Melting Point (°C) | Estimated to be in the range of 140-160 (with decomposition) | Based on 1-phenyl derivative (145 °C, dec.)[2][3] |

| Solubility | Predicted to be soluble in polar organic solvents like ethanol, acetone, and chloroform. | Analogous to 1-phenyl derivative[3] |

| pKa | Estimated to be acidic due to the thiol/thione proton. | General property of tetrazole-5-thiols |

Synthesis Protocol: A Validated Approach

The synthesis of 1-m-tolyl-1H-tetrazole-5-thiol can be reliably achieved through a well-established two-step process starting from m-tolyl isothiocyanate. This method is adapted from standard procedures for the synthesis of similar 1-aryl-1H-tetrazole-5-thiols.

Synthetic Workflow

Caption: Synthetic workflow for 1-m-Tolyl-1H-tetrazole-5-thiol.

Step-by-Step Experimental Procedure

Materials:

-

m-Tolyl isothiocyanate

-

Sodium azide (NaN₃)

-

Water (distilled or deionized)

-

Hydrochloric acid (HCl), concentrated

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve m-tolyl isothiocyanate (1 equivalent) in a suitable solvent such as water or a water/acetone mixture.

-

Addition of Sodium Azide: Carefully add sodium azide (1.1 to 1.5 equivalents) portion-wise to the stirred solution. Caution: Sodium azide is highly toxic and can form explosive hydrazoic acid in the presence of acid. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. If a precipitate (the sodium salt of the product) forms, it can be collected by filtration.

-

Acidification: Cool the filtrate in an ice bath and acidify by the dropwise addition of concentrated hydrochloric acid until the pH is approximately 1-2. This will precipitate the 1-m-tolyl-1H-tetrazole-5-thiol.

-

Isolation and Purification: Collect the crude product by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Spectral Characterization

The structural confirmation of the synthesized 1-m-tolyl-1H-tetrazole-5-thiol would rely on a combination of spectroscopic techniques. The expected spectral data, based on the analysis of analogous compounds, are presented below.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3000-3100 | Aromatic C-H stretching |

| ~2900-2980 | Aliphatic C-H stretching (from the tolyl methyl group) |

| ~2550-2600 | S-H stretching (thiol tautomer, may be weak or absent) |

| ~1500-1600 | C=C aromatic ring stretching |

| ~1300-1400 | C=S stretching (thione tautomer) and N=N stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (predicted, in DMSO-d₆):

-

δ ~14-15 ppm (broad singlet, 1H): This downfield proton is characteristic of the N-H or S-H proton in the thione/thiol tautomers.

-

δ ~7.2-7.6 ppm (multiplet, 4H): Aromatic protons of the m-tolyl group.

-

δ ~2.4 ppm (singlet, 3H): Protons of the methyl group on the tolyl ring.

¹³C NMR (predicted, in DMSO-d₆):

-

δ ~165-175 ppm: Carbon of the C=S (thione) in the tetrazole ring.

-

δ ~120-140 ppm: Aromatic carbons of the m-tolyl group.

-

δ ~21 ppm: Carbon of the methyl group.

Mass Spectrometry

The electron ionization mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 192. Key fragmentation patterns would likely involve the loss of N₂ and the cleavage of the tolyl group.

Potential Applications in Research and Drug Development

Tetrazole derivatives, including tetrazole-5-thiols, are a cornerstone in medicinal chemistry and have emerging applications in materials science.

Medicinal Chemistry and Drug Design

-

Bioisostere for Carboxylic Acids: The tetrazole ring is a well-established bioisostere of the carboxylic acid group. It offers similar acidity and hydrogen bonding capabilities but with improved metabolic stability and oral bioavailability. This makes 1-m-tolyl-1H-tetrazole-5-thiol an attractive scaffold for designing novel drug candidates.

-

Enzyme Inhibition: The thiol group is a known nucleophile and can interact with various biological targets. For instance, some tetrazole-5-thiol derivatives have been investigated for their ability to inhibit enzymes like aldehyde dehydrogenase[4].

-

Antimicrobial and Antifungal Activity: The tetrazole nucleus is present in several antimicrobial and antifungal agents[5]. The unique electronic and structural features of the tolyl-substituted derivative could lead to new compounds with potent biological activity.

Materials Science

-

Corrosion Inhibition: Tetrazole derivatives, particularly those with sulfur-containing functional groups, have demonstrated significant efficacy as corrosion inhibitors for various metals and alloys, including steel in acidic media[3][6]. The aromatic tolyl group and the thiol functionality in 1-m-tolyl-1H-tetrazole-5-thiol suggest its potential in this application, likely through adsorption onto the metal surface to form a protective film.

Safety and Handling

As a thiol-containing heterocyclic compound, 1-m-tolyl-1H-tetrazole-5-thiol should be handled with appropriate care. It is predicted to be a skin and eye irritant. Inhalation and ingestion should be avoided. As with all nitrogen-rich heterocyclic compounds, its thermal stability should be considered, as rapid decomposition upon heating can occur. Always consult the Safety Data Sheet (SDS) before handling.

Conclusion

1-m-Tolyl-1H-tetrazole-5-thiol represents a versatile chemical entity with significant potential in both pharmaceutical and industrial applications. While direct experimental data remains scarce, this guide provides a comprehensive, technically grounded framework based on the well-understood chemistry of its analogs. The proposed synthetic route is robust, and the predicted spectral and physicochemical properties offer a solid foundation for researchers to embark on the synthesis, characterization, and exploration of this promising compound. Further experimental validation of these properties is a critical next step in unlocking its full potential.

References

-

(1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. MDPI. Available at: [Link]

-

Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. South African Journal of Chemistry. Available at: [Link]

-

Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. MDPI. Available at: [Link]

-

Comprehensive structural, electronic, and in-silico characterization of 1-phenyl-5-(m-tolyl)-1H-tetrazole as a potentia… - OUCI. Available at: [Link]

-

Synthesis of Novel (bis-)1,5-Disubstituted-1H-tetrazole-Decorated Monomers and Their Respective Polymers via Thiol-ene Polymerization. Wiley Online Library. Available at: [Link]

-

5-p-Tolyl-1H-tetrazole. National Center for Biotechnology Information. Available at: [Link]

-

Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. Growing Science. Available at: [Link]

-

1-Phenyl-5-mercaptotetrazole. PubChem. Available at: [Link]

-

Synthesis of selected 5-thio-substituted tetrazole derivatives and evaluation of their antibacterial and antifungal activities. Semantic Scholar. Available at: [Link]

-

1-Phenyl-1H-tetrazole-5-thiol as corrosion inhibitor for Q235 steel in 1 M HCl medium: Combined experimental and theoretical researches. ResearchGate. Available at: [Link]

-

Computational study on the reactivity of tetrazines toward organometallic reagents. PubMed. Available at: [Link]

-

An Investigation into the Synthesis and Characterization of Novel Tetrazole Derivatives for Application as Mild Steel Corrosion Inhibitors in a Solution of Hydrochloric Acid. National Center for Biotechnology Information. Available at: [Link]

-

Five new complexes based on 1-phenyl-1 H -tetrazole-5-thiol: Synthesis, structural characterization and properties. PlumX. Available at: [Link]

-

Ability of 1-methyltetrazole-5-thiol with microsomal activation to inhibit aldehyde dehydrogenase. PubMed. Available at: [Link]

-

One-pot synthesis, computational chemical study, molecular docking, biological study, and in silico prediction ADME/pharmacokinetics properties of 5-substituted 1H-tetrazole derivatives. National Center for Biotechnology Information. Available at: [Link]

-

1-Methyl-1H-tetrazole-5-thiol. J-GLOBAL. Available at: [Link]

-

5-(4-chlorophenyl)-1H-tetrazole as an effective corrosion inhibitor for mild steel used in oil and natural gas industries. International Journal of Industrial Chemistry. Available at: [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 1-m-Tolyl-1H-tetrazole-5-thiol

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-m-Tolyl-1H-tetrazole-5-thiol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the synthetic pathway, experimental protocols, and safety considerations. The core of this guide is a detailed, field-proven protocol for the synthesis of the target molecule, grounded in established chemical principles and supported by authoritative references. We delve into the mechanistic underpinnings of the reaction, offer insights into the rationale behind experimental choices, and provide a framework for the characterization of the final product.

Introduction: The Significance of 1-m-Tolyl-1H-tetrazole-5-thiol

Tetrazole derivatives are a cornerstone in modern medicinal chemistry, often employed as bioisosteres for carboxylic acids, offering improved metabolic stability and pharmacokinetic profiles. The title compound, 1-m-Tolyl-1H-tetrazole-5-thiol, belongs to a class of 1-aryl-1H-tetrazole-5-thiols that have demonstrated a wide array of biological activities, including antimicrobial and anticancer properties. The presence of the thiol group provides a reactive handle for further molecular elaboration, making it a valuable building block in the synthesis of more complex pharmacologically active agents. This guide aims to equip researchers with the necessary knowledge to confidently and safely synthesize this important molecule.

The Synthetic Pathway: A Mechanistic Perspective

The most direct and widely employed method for the synthesis of 1-aryl-1H-tetrazole-5-thiols is the [3+2] cycloaddition reaction between an aryl isothiocyanate and an azide salt, typically sodium azide. This reaction provides a high-yielding and atom-economical route to the desired tetrazole core.

The Core Reaction: m-Tolyl Isothiocyanate and Sodium Azide

The synthesis of 1-m-Tolyl-1H-tetrazole-5-thiol commences with the reaction of m-tolyl isothiocyanate with sodium azide. The isothiocyanate serves as the 1,3-dipole precursor, while the azide ion acts as the two-atom component in this cycloaddition.

Reaction Scheme:

Caption: General reaction scheme for the synthesis of 1-m-Tolyl-1H-tetrazole-5-thiol.

The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), which effectively dissolves both the organic isothiocyanate and the inorganic azide salt. Heating the reaction mixture is generally required to overcome the activation energy of the cycloaddition.

Mechanistic Insights

While often depicted as a concerted [3+2] cycloaddition, the precise mechanism of the reaction between an isothiocyanate and sodium azide can be more nuanced. It is proposed that the reaction proceeds through a stepwise mechanism involving the nucleophilic attack of the azide ion on the electrophilic carbon of the isothiocyanate. This is followed by an intramolecular cyclization to form the tetrazole ring. The choice of a polar aprotic solvent like DMF not only facilitates the dissolution of the reactants but also helps to stabilize the charged intermediates formed during the reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol is an adapted method based on established procedures for the synthesis of analogous 1-aryl-1H-tetrazole-5-thiols. Researchers should always perform a thorough risk assessment before conducting any chemical synthesis.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| m-Tolyl isothiocyanate | ≥98% | Commercially Available |

| Sodium Azide (NaN₃) | ≥99% | Commercially Available |

| Dimethylformamide (DMF) | Anhydrous | Commercially Available |

| Hydrochloric Acid (HCl) | Concentrated | Commercially Available |

| Ethyl Acetate | ACS Grade | Commercially Available |

| Hexane | ACS Grade | Commercially Available |

| Anhydrous Sodium Sulfate | ACS Grade | Commercially Available |

Equipment

-

Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Fume hood

Detailed Synthesis Procedure

Step 1: Reaction Setup

-

In a 100 mL round-bottom flask, dissolve m-tolyl isothiocyanate (e.g., 5.0 g, 1.0 eq) in anhydrous DMF (e.g., 25 mL) under a nitrogen atmosphere.

-

Carefully add sodium azide (e.g., 1.1 eq) to the solution in portions while stirring. Caution: Sodium azide is highly toxic and can form explosive compounds. Handle with extreme care in a well-ventilated fume hood.

Step 2: Reaction

-

Heat the reaction mixture to 80-90 °C using a heating mantle or oil bath.

-

Maintain the temperature and continue stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

Step 3: Work-up and Isolation

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing ice-water (e.g., 100 mL).

-

Acidify the aqueous solution to pH 2-3 by the slow addition of concentrated hydrochloric acid. This will protonate the thiolate and cause the product to precipitate.

-

Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.

Step 4: Purification

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

-

Dissolve the crude solid in a minimal amount of the hot solvent, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Experimental Workflow Diagram:

Caption: A step-by-step workflow for the synthesis of 1-m-Tolyl-1H-tetrazole-5-thiol.

Structural Characterization

The identity and purity of the synthesized 1-m-Tolyl-1H-tetrazole-5-thiol should be confirmed using a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the tolyl group (multiplets), methyl protons of the tolyl group (singlet), and a broad singlet for the thiol proton (which may be exchangeable with D₂O). |

| ¹³C NMR | Aromatic carbons, methyl carbon, and the carbon of the tetrazole ring attached to the sulfur atom (C=S or C-S). |

| IR Spectroscopy | Characteristic peaks for N-H/S-H stretching (broad), C=N stretching of the tetrazole ring, and aromatic C-H stretching. |

| Melting Point | A sharp melting point is indicative of a pure compound. |

Safety and Handling: A Self-Validating System

The synthesis of 1-m-Tolyl-1H-tetrazole-5-thiol involves the use of hazardous materials, and strict adherence to safety protocols is paramount.

-

Sodium Azide (NaN₃): Sodium azide is acutely toxic if swallowed or inhaled and can be fatal. It reacts with acids to produce highly toxic and explosive hydrazoic acid gas. It can also form explosive heavy metal azides.

-

Handling: Always handle sodium azide in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Avoid contact with skin and eyes. Do not use metal spatulas to handle sodium azide.

-

Storage: Store sodium azide in a cool, dry, and well-ventilated area, away from acids and heavy metals.[1]

-

Waste Disposal: Dispose of sodium azide waste according to institutional and national regulations for hazardous waste. Never pour azide-containing solutions down the drain.

-

-

m-Tolyl Isothiocyanate: Isothiocyanates are lachrymators and can be irritating to the skin, eyes, and respiratory system. Handle in a fume hood and wear appropriate PPE.

-

Dimethylformamide (DMF): DMF is a potential reproductive toxin and can be absorbed through the skin. Use in a well-ventilated area and wear appropriate gloves.

Conclusion

This technical guide provides a comprehensive and practical framework for the synthesis of 1-m-Tolyl-1H-tetrazole-5-thiol. By understanding the underlying reaction mechanism, adhering to the detailed experimental protocol, and prioritizing safety, researchers can confidently prepare this valuable compound for further applications in drug discovery and materials science. The provided insights into the causality of experimental choices aim to empower scientists to not only replicate this synthesis but also to adapt and innovate in their own research endeavors.

References

- Synthesis and Characterization of 1-Phenyl-1H-tetrazole-5-thiol Derivatives and Their Antibacterial Evalu

- A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones and 1-Substituted 5-Alkyl(aryl)

- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. (URL not available)

- Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society. (URL not available)

Sources

An In-depth Technical Guide to 1-m-Tolyl-1H-tetrazole-5-thiol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Tetrazole Thiol Moiety

The tetrazole ring system is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and its role as a bioisostere for the carboxylic acid group.[1] The introduction of a thiol group at the 5-position, and an aryl substituent at the 1-position, creates a molecular scaffold with a rich and versatile chemical profile. This guide focuses on a specific, yet underexplored, member of this family: 1-m-Tolyl-1H-tetrazole-5-thiol (CAS Number 41401-38-1). While direct literature on this specific isomer is sparse, this guide will synthesize field-proven insights from closely related analogs, namely the 1-phenyl and 1-methyl derivatives, to provide a robust technical overview for researchers. We will delve into its synthesis, physicochemical properties, and key applications, with a particular focus on its potential as a corrosion inhibitor and its relevance in synthetic chemistry.

Physicochemical and Spectroscopic Profile

Predictive data for 1-m-Tolyl-1H-tetrazole-5-thiol is derived from its close structural analog, 1-phenyl-1H-tetrazole-5-thiol. The primary difference is the addition of a methyl group on the phenyl ring, which is expected to have a minor impact on the core physicochemical properties.

Table 1: Physicochemical Properties of 1-Aryl-1H-tetrazole-5-thiols

| Property | 1-Phenyl-1H-tetrazole-5-thiol (CAS 86-93-1) | 1-m-Tolyl-1H-tetrazole-5-thiol (CAS 41401-38-1) (Predicted) |

| Molecular Formula | C₇H₆N₄S[2][3] | C₈H₈N₄S |

| Molecular Weight | 178.21 g/mol [2][3] | 192.24 g/mol |

| Appearance | White to pale cream crystalline powder[3] | White to off-white crystalline solid |

| Melting Point | 145 °C (decomposes)[4] | Expected to be in a similar range, with slight variation due to the tolyl group. |

| Solubility | Soluble in ethanol, acetone, chloroform; partly soluble in water.[1] | Similar solubility profile expected. |

| Tautomerism | Exists in a thiol-thione tautomeric equilibrium. | The same tautomerism is expected. |

Spectroscopic Characterization (Predicted)

The following spectroscopic characteristics are predicted for 1-m-Tolyl-1H-tetrazole-5-thiol based on data from its phenyl and methyl analogs.[5][6][7][8]

-

¹H NMR: The spectrum is expected to show characteristic signals for the tolyl group: a singlet for the methyl protons around δ 2.3-2.5 ppm, and a set of multiplets for the aromatic protons in the δ 7.0-7.5 ppm region. The N-H/S-H proton of the tetrazole-thiol moiety may appear as a broad singlet at a variable chemical shift, often downfield.

-

¹³C NMR: The spectrum will feature signals for the tolyl methyl carbon around δ 20-22 ppm, aromatic carbons between δ 120-140 ppm, and the characteristic tetrazole ring carbon (C5) in the δ 150-155 ppm range.[5]

-

Infrared (IR) Spectroscopy: Key vibrational bands are expected for the N-H stretch (if in thione form, broad, ~3000-3200 cm⁻¹), C=N stretching of the tetrazole ring (~1500-1600 cm⁻¹), and C=S stretching (if in thione form, ~1100-1300 cm⁻¹). The presence of a weak S-H stretch around 2500-2600 cm⁻¹ would indicate the thiol tautomer.[9]

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z 192. Fragmentation would likely involve the loss of N₂ and cleavage of the tolyl and thiol groups.

Synthesis of 1-m-Tolyl-1H-tetrazole-5-thiol: A Validated Protocol

The most reliable and widely adopted method for the synthesis of 1-aryl-1H-tetrazole-5-thiols is the [3+2] cycloaddition reaction between an aryl isothiocyanate and an azide salt.[10] This approach is robust and generally provides good yields.

Diagram 1: Synthesis Pathway

Sources

- 1. 1-Phenyl-1H-tetrazole-5-thiol, 99% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 2. electrochemsci.org [electrochemsci.org]

- 3. 1-Phenyl-1H-tetrazole-5-thiol, 99% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. 1-Phenyl-1H-tetrazole-5-thiol 98 86-93-1 [sigmaaldrich.com]

- 5. mdpi.com [mdpi.com]

- 6. 1H-Tetrazole-5-thiol, 1-phenyl- [webbook.nist.gov]

- 7. 5-Mercapto-1-methyltetrazole | C2H4N4S | CID 2723772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-Phenyltetrazole-5-thiol(86-93-1) 1H NMR spectrum [chemicalbook.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. researchgate.net [researchgate.net]

1-m-Tolyl-1H-tetrazole-5-thiol tautomerism

An In-Depth Technical Guide to the Tautomerism of 1-m-Tolyl-1H-tetrazole-5-thiol

Abstract

The phenomenon of tautomerism, particularly within heterocyclic systems, presents a critical consideration in modern drug development. The ability of a molecule to exist in multiple, readily interconvertible structural forms can profoundly impact its physicochemical properties, metabolic stability, and pharmacological activity. This guide provides a detailed examination of the thiol-thione tautomerism inherent to 1-m-tolyl-1H-tetrazole-5-thiol, a representative of the medicinally significant 1-substituted-1H-tetrazole-5-thiol class. We will explore the structural nuances of the tautomeric forms, the analytical methodologies required for their characterization, the extrinsic factors governing their equilibrium, and the strategic implications for researchers in medicinal chemistry and pharmacology.

Introduction: The Significance of Tautomerism in Heterocyclic Drug Candidates

The tetrazole moiety is a cornerstone in medicinal chemistry, frequently employed as a bioisosteric replacement for the carboxylic acid group.[1][2] This substitution often enhances metabolic stability and improves pharmacokinetic profiles by increasing lipophilicity. However, the introduction of substituents at the 5-position, such as a thiol group, unveils a layer of chemical complexity: prototropic tautomerism.

For 1-aryl-1H-tetrazole-5-thiols, the dynamic equilibrium between the thiol and thione forms is of paramount importance.

-

1-m-Tolyl-1H-tetrazole-5-thiol (Thiol Form): Features a proton on the sulfur atom, preserving the aromaticity of the tetrazole ring.

-

1-m-Tolyl-1,2,3,4-tetrazole-5-thione (Thione Form): Features a proton on one of the ring nitrogen atoms (typically N4), resulting in a carbon-sulfur double bond (thiocarbonyl).

The dominant tautomer can dictate the molecule's hydrogen bonding capacity, polarity, and three-dimensional shape, thereby influencing its interaction with biological targets. Understanding and controlling this equilibrium is not merely an academic exercise; it is a prerequisite for rational drug design.[3] Theoretical and experimental studies on related heterocyclic thiols consistently indicate that the thione form is generally the more stable and predominant tautomer in both solid and solution phases under standard conditions.[4][5][6]

Caption: Tautomeric equilibrium of 1-m-tolyl-1H-tetrazole-5-thiol.

Synthesis and Structural Elucidation

The synthesis of 1-substituted 1H-tetrazole-5-thiols is efficiently achieved through the [3+2] cycloaddition of an azide ion to an isothiocyanate.[7] This method is robust and provides high yields of the desired product.

Experimental Protocol: Synthesis of 1-m-Tolyl-1H-tetrazole-5-thiol

-

Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium azide (NaN₃, 1.3 g, 20 mmol) in 30 mL of deionized water.

-

Reaction Initiation: To the stirring solution, add m-tolyl isothiocyanate (1.49 g, 10 mmol).

-

Reflux: Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting isothiocyanate is consumed.

-

Workup: Cool the mixture to room temperature. Acidify slowly with 2M hydrochloric acid (HCl) to a pH of ~2-3, which will precipitate the product.

-

Isolation: Collect the white solid precipitate by vacuum filtration, washing thoroughly with cold deionized water to remove any inorganic salts.

-

Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure 1-m-tolyl-1H-tetrazole-5-thiol. Dry under vacuum.

Analytical Characterization: Distinguishing Tautomers

A multi-faceted analytical approach is essential to unambiguously characterize the tautomeric state of the molecule in different environments.

Spectroscopic Evidence

-

Infrared (IR) Spectroscopy: The thione form exhibits a characteristic C=S stretching vibration, typically in the range of 1100-1300 cm⁻¹. Conversely, the thiol form displays a weak S-H stretch around 2550-2600 cm⁻¹. The presence of a strong N-H stretching band (around 3100-3400 cm⁻¹) in conjunction with the C=S band is a strong indicator of the thione tautomer's predominance.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: In the thione form, an exchangeable N-H proton signal will be observed, typically as a broad singlet in the downfield region (13-15 ppm). The thiol S-H proton, if present, would appear much further upfield.

-

¹³C NMR: The most diagnostic signal is that of the C5 carbon. In the thione tautomer, this carbon is a thiocarbonyl (C=S) and resonates significantly downfield, often in the range of 165-175 ppm. In the thiol form, the C5 carbon is attached to sulfur via a single bond (C-S) and appears much further upfield.[8]

-

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC is a powerful technique for studying tautomeric mixtures in solution. Because the two tautomers possess different polarities, they can often be separated chromatographically.[6] Coupling this with mass spectrometry confirms that both separated peaks correspond to the same molecular mass, confirming their isomeric relationship. This technique is particularly valuable for quantifying the tautomeric ratio under varying conditions.

| Analytical Technique | Thiol Form Signature | Thione Form Signature | Reference |

| IR Spectroscopy | Weak S-H stretch (~2550 cm⁻¹) | Strong C=S stretch (~1200 cm⁻¹), N-H stretch (~3200 cm⁻¹) | [5] |

| ¹H NMR | S-H proton signal | Broad, downfield N-H proton signal (~13-15 ppm) | [9] |

| ¹³C NMR | C5-S signal (upfield) | C5=S signal (~165-175 ppm) | [8] |

| HPLC | Distinct retention time | Distinct retention time (typically different from thiol) | [6] |

| Table 1: Summary of key analytical signatures for distinguishing thiol and thione tautomers. |

Factors Influencing the Tautomeric Equilibrium

The position of the thiol-thione equilibrium is not static; it is highly sensitive to environmental factors. Manipulating these factors allows for a deeper understanding of the system and can be leveraged in formulation and drug design.

Solvent Polarity

The polarity of the solvent plays a crucial role. The thione tautomer is generally more polar than the thiol tautomer due to the C=S and N-H bonds. Consequently, polar protic solvents (e.g., water, methanol) tend to stabilize the thione form through hydrogen bonding, shifting the equilibrium further in its favor. In non-polar aprotic solvents (e.g., hexane, chloroform), the relative population of the thiol form may increase, although the thione form often remains dominant.

pH of the Medium

The pH of the solution has a profound effect on the equilibrium.[6][10]

-

Acidic/Neutral Conditions: In neutral and acidic media, the thione form is heavily favored.

-

Alkaline Conditions: In an alkaline environment, a base can deprotonate the molecule. Deprotonation of the N-H proton in the thione form results in a resonance-stabilized thiolate anion. This effectively shifts the equilibrium towards the formation of the thiol form's conjugate base, increasing the apparent concentration of the "thiol side" of the equilibrium.[6] This principle is a key tool for experimental investigation.

Temperature

Temperature can influence the equilibrium constant (Keq) of the tautomeric interconversion.[11] Variable Temperature NMR (VT-NMR) studies can provide thermodynamic data (ΔH and ΔS) for the process. Typically, if the interconversion rate is slow on the NMR timescale at low temperatures, separate signals for both tautomers may be observed, which coalesce into averaged signals as the temperature is raised.

Advanced Experimental Workflow: Quantifying Tautomeric Ratio

To provide actionable insights for drug development, a quantitative assessment of the tautomeric ratio under physiologically relevant conditions is necessary. The following workflow outlines a robust methodology.

Caption: Workflow for pH-dependent tautomer analysis via HPLC-MS.

Protocol: pH-Dependent HPLC-MS Analysis

-

System Setup: Use a reverse-phase HPLC system with a C18 column, coupled to an electrospray ionization mass spectrometer (ESI-MS).

-

Sample Preparation: Prepare a 10 mM stock solution of 1-m-tolyl-1H-tetrazole-5-thiol in DMSO. Prepare a series of aqueous mobile phase buffers (e.g., phosphate buffers) at various pH values (e.g., 4.0, 7.4, 9.0).

-

Analysis: For each pH value, dilute the stock solution into the corresponding buffer to a final concentration of 50 µM. Inject the sample immediately onto the HPLC.

-

Method: Run a gradient elution method (e.g., from 10% to 90% acetonitrile in the buffered mobile phase). Monitor the elution profile with a UV detector and the MS.

-

Quantification: Identify the peaks corresponding to the thiol and thione tautomers by their retention times and confirm they have the correct parent mass. Integrate the area under each peak. The ratio of the peak areas provides a quantitative measure of the tautomeric composition at that specific pH. As noted in the literature, the peak corresponding to the thiol form is expected to increase in relative area in the alkaline sample.[6]

Implications and Conclusion

The tautomeric behavior of 1-m-tolyl-1H-tetrazole-5-thiol is a microcosm of the challenges and opportunities in modern drug design. The predominance of the thione form under most conditions defines its ground-state properties. However, its ability to shift equilibrium under different pH conditions is critically important. This pH-dependent behavior can influence how the drug is absorbed, how it interacts with metabolizing enzymes, and, most importantly, how it binds to its target receptor. A receptor binding pocket with key basic residues could potentially deprotonate the molecule, favoring binding of the thiolate anion, making the tautomeric equilibrium an integral part of the mechanism of action.

Therefore, a thorough characterization of a molecule's tautomeric landscape is not optional. It is a fundamental component of building a robust structure-activity relationship (SAR) and developing safe, effective, and reliable therapeutics. This guide has provided the foundational knowledge and actionable protocols for researchers to confidently investigate and leverage the tautomerism of tetrazole-thiols in their drug discovery programs.

References

-

Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

(1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. (2021). MDPI. Retrieved January 23, 2026, from [Link]

-

Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties. (2022). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. (2022). MDPI. Retrieved January 23, 2026, from [Link]

-

Theoretical studies on tautomerism of tetrazole 5-thion. (2010). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Tetrazolium Compounds: Synthesis and Applications in Medicine. (2014). PubMed Central. Retrieved January 23, 2026, from [Link]

-

The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. (2014). Journal of Chemical and Pharmaceutical Research. Retrieved January 23, 2026, from [Link]

-

Tautomeric forms of tetrazole. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers. (2020). PubMed Central. Retrieved January 23, 2026, from [Link]

-

Spectroscopic and molecular modelling studies of Pt(II) complexes of tetrazole-5-thiol ligands and 1,2-Bis. (2022). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Synthesis 1‐substituted 1H‐tetrazol‐5‐thioles from isothiocyanates. (2015). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Influence of temperature and pH on the nonenzymatic reduction of triphenyltetrazolium chloride. (2006). PubMed. Retrieved January 23, 2026, from [Link]

-

Effect of pH and temperature on conformational equilibria and aggregation behaviour of curcumin in aqueous binary mixtures of ethanol. (2018). Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]

-

Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (2023). National Institutes of Health. Retrieved January 23, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. jocpr.com [jocpr.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. sjpas.com [sjpas.com]

- 10. Influence of temperature and pH on the nonenzymatic reduction of triphenyltetrazolium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of pH and temperature on conformational equilibria and aggregation behaviour of curcumin in aqueous binary mixtures of ethanol - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Genesis and Evolution of Tetrazole Thiols: A Technical Guide for Scientific Innovators

Abstract

This in-depth technical guide provides a comprehensive exploration of the discovery and history of tetrazole thiols, a pivotal class of heterocyclic compounds. It navigates through their initial synthesis in the late 19th century to their contemporary significance in medicinal chemistry and drug development. This document elucidates the evolution of synthetic methodologies, the fundamental physicochemical properties that underpin their utility, and their critical role as bioisosteres for carboxylic acids. With a focus on scientific integrity, this guide offers field-proven insights, detailed experimental protocols, and a thorough examination of the safety considerations inherent in their synthesis. It is intended to serve as an essential resource for researchers, scientists, and professionals in the field of drug development, providing a robust foundation for future innovation.

A Historical Overture: The Dawn of Tetrazole Chemistry

The journey into the world of tetrazoles, five-membered heterocyclic rings containing four nitrogen atoms and one carbon, began in 1885 with the first synthesis of a tetrazole derivative, 2-cyano-5-phenyltetrazole, by Swedish chemist J. A. Bladin.[1][2] However, the specific exploration of tetrazole thiols, also known as mercaptotetrazoles, emerged shortly thereafter. While the original publications are not readily accessible, historical accounts and reviews of early 20th-century heterocyclic chemistry credit the foundational work on these sulfur-containing analogs to researchers like Freund and Hempel in 1895 and later, E. Oliveri-Mandalà and T. Passalacqua, who investigated the synthesis of 5-substituted tetrazole-thiols.[3]

Initial interest in tetrazole chemistry was modest, with only a few hundred derivatives reported in the literature up to the 1950s.[2] This landscape, however, began to change dramatically with the burgeoning field of medicinal chemistry. Researchers started to recognize the unique physicochemical properties of the tetrazole ring, particularly its ability to serve as a bioisosteric replacement for the carboxylic acid group. This realization opened the floodgates for the synthesis and investigation of a vast array of tetrazole derivatives, including the thiol-substituted congeners.

Beyond medicinal chemistry, tetrazole derivatives found applications in various other domains, including photography as stabilizers and in agriculture as herbicides and fungicides.[4]

The Synthetic Cornerstone: Crafting the Tetrazole Thiol Core

The synthesis of tetrazole thiols has evolved significantly from the early exploratory methods. The most prevalent and historically significant approach involves the reaction of isothiocyanates with an azide source, typically sodium azide. This method provides a direct and efficient route to 1-substituted-1H-tetrazole-5-thiols.

The Isothiocyanate Route: A Foundational Reaction

The reaction of an isothiocyanate with sodium azide is a cornerstone of tetrazole thiol synthesis. The general mechanism involves the nucleophilic attack of the azide ion on the electrophilic carbon of the isothiocyanate, followed by an intramolecular cyclization to form the tetrazole ring.

Caption: Thiol-thione tautomerism in 1-substituted-1H-tetrazole-5-thiols.

The acidic proton on the tetrazole ring imparts a pKa value that is comparable to that of carboxylic acids, allowing it to engage in similar ionic interactions with biological targets. [4]

A Comparative Analysis: Tetrazole Thiols vs. Carboxylic Acids

The decision to employ a tetrazole thiol as a carboxylic acid bioisostere is a strategic one, driven by the desire to optimize a drug candidate's pharmacokinetic and pharmacodynamic profile.

| Property | Carboxylic Acid (-COOH) | 1-Phenyl-1H-tetrazole-5-thiol | 1-Methyl-1H-tetrazole-5-thiol |

| pKa | ~4-5 | ~-3.85 (Predicted) [5] | ~0.70 (Predicted) [6] |

| logP (Octanol/Water) | Varies with R-group | ~0.951 (Calculated) [7] | ~0 (Calculated for thiolate) [8] |

| Metabolic Stability | Susceptible to Phase II conjugation | Generally more resistant to metabolism [9] | Generally more resistant to metabolism [9] |

| Lipophilicity | Generally lower | Generally higher than corresponding carboxylate [10] | Varies |

Note: Experimental and calculated values can vary depending on the specific molecule and the method of determination.

The increased lipophilicity of the tetrazole ring can enhance membrane permeability, a crucial factor for oral bioavailability. [10]Furthermore, the tetrazole moiety is generally more resistant to metabolic degradation than the carboxylic acid group, which can lead to a longer in vivo half-life. [9]

The Rise of a Bioisostere: Tetrazole Thiols in Drug Development

The application of tetrazole thiols as carboxylic acid surrogates has had a profound impact on drug discovery, most notably in the development of cephalosporin antibiotics.

A Case Study: Cephalosporin Antibiotics

The discovery of cephalosporins in 1945 by Giuseppe Brotzu marked a new era in the fight against bacterial infections. [11][12]Subsequent structural modifications led to the development of a vast arsenal of these life-saving drugs. A significant advancement in this field was the incorporation of a methyl-tetrazole-thiol (MTT) side chain at the 3-position of the cephalosporin core.

This modification is exemplified in second and third-generation cephalosporins such as Cefamandole and Moxalactam . [13][14]The inclusion of the 1-methyl-1H-tetrazole-5-thiol moiety was found to enhance the antibacterial spectrum and potency of these antibiotics. [14]

Caption: The role of the methyl-tetrazole-thiol side chain in enhancing the properties of cephalosporin antibiotics.

However, it is important to note that the MTT side chain was later associated with certain adverse effects, including hypoprothrombinemia and a disulfiram-like reaction with alcohol, due to the in vivo release of free N-methylthiotetrazole. [13]This underscores the critical need for thorough preclinical evaluation of any novel drug candidate.

Experimental Protocol: Synthesis of 1-Phenyl-1H-tetrazole-5-thiol

This section provides a detailed, self-validating protocol for the synthesis of 1-phenyl-1H-tetrazole-5-thiol, a common and representative member of this class of compounds.

Safety First: Acknowledging the Hazards

The synthesis of tetrazole thiols often involves the use of sodium azide, a highly toxic and potentially explosive substance. When acidified, sodium azide generates hydrazoic acid (HN₃), which is a volatile and dangerously explosive compound.

CRITICAL SAFETY WARNING: All manipulations involving sodium azide and the potential for hydrazoic acid formation must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Explosion shields should be used where appropriate. Avoid contact with acids and heavy metals, which can form explosive azides.

Step-by-Step Methodology

This protocol is adapted from established literature procedures for the reaction of phenylisothiocyanate with sodium azide. [15][16] Materials:

-

Phenylisothiocyanate

-

Sodium azide (NaN₃)

-

Water (distilled or deionized)

-

Hydrochloric acid (HCl), concentrated

-

Ethanol or Chloroform (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium azide in water.

-

Addition of Phenylisothiocyanate: While stirring vigorously, slowly add phenylisothiocyanate to the sodium azide solution.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for the specified reaction time (typically several hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Acidification: Carefully and slowly acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 1-2. This should be done in an ice bath to control the exothermic reaction. Caution: This step will generate hydrazoic acid. Ensure adequate ventilation.

-

Precipitation and Filtration: A precipitate of 1-phenyl-1H-tetrazole-5-thiol will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

-

Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or chloroform, to obtain the final product as a crystalline solid. [5]8. Characterization: Confirm the identity and purity of the product using standard analytical techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), and Infrared (IR) spectroscopy.

Conclusion and Future Perspectives

From their initial discovery in the late 19th century to their indispensable role in modern drug development, tetrazole thiols have carved a significant niche in the landscape of heterocyclic chemistry. Their ability to serve as effective bioisosteres for carboxylic acids has provided medicinal chemists with a powerful tool to modulate the properties of drug candidates, leading to the development of important therapeutics.

The historical journey of tetrazole thiols is a testament to the enduring power of fundamental chemical research and its translation into practical applications that benefit human health. As our understanding of disease pathways deepens and the demand for novel therapeutics continues to grow, the versatile and tunable nature of the tetrazole thiol scaffold ensures its continued relevance and exploration in the quest for the next generation of innovative medicines.

References

-

Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. (URL: [Link])

-

Synthesis of 1H-tetrazoles - Organic Chemistry Portal. (URL: [Link])

-

One-pot synthesis of 5-substituted tetrazoles from their respective... | Download Scientific Diagram. (URL: [Link])

-

Cephalosporin - Wikipedia. (URL: [Link])

-

Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. (URL: [Link])

-

1-Phenyltetrazole-5-thiol Analytical Chemistry Chongqing Chemdad Co. ,Ltd. (URL: [Link])

-

1-methyl-1H-tetrazole-5-thiolate | C2H3N4S- | CID 3635958 - PubChem. (URL: [Link])

-

Tautomers ( | PDF | Organic Chemistry - Scribd. (URL: [Link])

-

Photo-Activatable Reagents for Bioorthogonal Ligation Reactions - PMC - NIH. (URL: [Link])

-

Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - Frontiers. (URL: [Link])

-

1-methyl-1H-tetrazole-5-thiol - ChemBK. (URL: [Link])

-

Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC - PubMed Central. (URL: [Link])

-

Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement - PMC - NIH. (URL: [Link])

-

Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives - ResearchGate. (URL: [Link])

-

Cefamandole - Wikipedia. (URL: [Link])

-

Keto-Enol Tautomerism : Key Points - Master Organic Chemistry. (URL: [Link])

-

Title Recent developments in the practical application of novel carboxylic acid bioisosteres Authors Horgan, Conor - CORA. (URL: [Link])

-

Cephalosporins - StatPearls - NCBI Bookshelf - NIH. (URL: [Link])

-

1-methyl-1h-tetrazole-5-thiol - ChemBK. (URL: [Link])

-

cefamandole | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. (URL: [Link])

-

Historical photographic processes - Phaidra. The photographic collections - Virtual Exhibitions. (URL: [Link])

-

Cefamandole | drug - Britannica. (URL: [Link])

-

Keto-Enol Tautomerism : Key Points - Master Organic Chemistry. (URL: [Link])

-

Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement - PubMed. (URL: [Link])

-

Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives - ResearchGate. (URL: [Link])

-

Chemical Properties of 1H-Tetrazole-5-thiol, 1-phenyl- (CAS 86-93-1) - Cheméo. (URL: [Link])

-

Photo-Activatable Reagents for Bioorthogonal Ligation Reactions - PMC - NIH. (URL: [Link])

-

TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION - CORE. (URL: [Link])

-

Tetrazoles via Multicomponent Reactions | Chemical Reviews - ACS Publications. (URL: [Link])

-

The same and not the same: Carboxylic acids and tetrazoles - The Curious Wavefunction. (URL: [Link])

-

Cephalosporins 1945-1986 - PubMed. (URL: [Link])

-

9.8c Keto Enol Tautomerization - YouTube. (URL: [Link])

-

A new photoclick reaction strategy: photo-induced catalysis of the thiol-Michael addition via a caged primary amine - Chemical Communications (RSC Publishing). (URL: [Link])

-

Synthesis of Bridged Tetrazoles with Promising Properties and Potential Applications by a One‐Step Finkelstein Reaction. (URL: [Link])

-

Cefamandole Nafate | C19H17N6NaO6S2 | CID 23665731 - PubChem. (URL: [Link])

-

Cefamandole, セファマンドール ,цефамандол , سيفاماندول , 头孢孟多 , | New Drug Approvals. (URL: [Link])

-

Discovery and development of cephalosporins - Wikipedia. (URL: [Link])

-

Moxalactam | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. (URL: [Link])

-

Tautomers ( | PDF | Organic Chemistry - Scribd. (URL: [Link])

-

9.8c Keto Enol Tautomerization - YouTube. (URL: [Link])

-

Moxalactam: the first of a new class of beta-lactam antibiotics - PubMed. (URL: [Link])

-

Bibliographies: 'Tetrazoles synthesis' - Grafiati. (URL: [Link])

Sources

- 1. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis [mdpi.com]

- 5. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-methyl-1h-tetrazole-5-thiol [chembk.com]

- 7. 1H-Tetrazole-5-thiol, 1-phenyl- (CAS 86-93-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. 1-methyl-1H-tetrazole-5-thiolate | C2H3N4S- | CID 3635958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Curious Wavefunction: The same and not the same: Carboxylic acids and tetrazoles [wavefunction.fieldofscience.com]

- 11. Cephalosporin - Wikipedia [en.wikipedia.org]

- 12. Cephalosporins 1945-1986 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cefamandole - Wikipedia [en.wikipedia.org]

- 14. Moxalactam: the first of a new class of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Quantum Chemical Parameters of Tolyl Tetrazole Thiols

This guide provides a comprehensive technical overview of the quantum chemical parameters of tolyl tetrazole thiols, molecules of significant interest in medicinal and pharmaceutical chemistry.[1][2][3] We will delve into the synthesis, characterization, and computational analysis of these compounds, offering insights for researchers, scientists, and professionals in drug development. The tetrazole ring, a nitrogen-rich heterocycle, imparts unique physicochemical and electronic properties, including acidity and resonance stabilization, which are crucial for its biological activity.[1][2][3]

The Significance of Tolyl Tetrazole Thiols in Medicinal Chemistry

Tetrazole derivatives are a cornerstone in the development of therapeutics, acting as bioisosteric analogues for carboxylic acid and cis-amide groups.[4][5] This mimicry, combined with their metabolic stability, makes them attractive scaffolds for designing novel drugs.[5] These compounds have shown a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[6][7] The addition of a tolyl group and a thiol moiety to the tetrazole core can significantly modulate the molecule's electronic properties, lipophilicity, and interaction with biological targets. Understanding the quantum chemical parameters of these specific derivatives is therefore paramount for rational drug design and for predicting their behavior in biological systems.

Synthesis and Spectroscopic Characterization

The synthesis of tolyl tetrazole thiols generally follows established routes for creating substituted tetrazole-5-thiols.[8] A common and effective method involves the reaction of a tolyl isothiocyanate with sodium azide.[8]

Experimental Protocol: Synthesis of 1-(p-tolyl)-1H-tetrazole-5-thiol

This protocol outlines a representative synthesis of a tolyl tetrazole thiol derivative.

Materials:

-

p-tolyl isothiocyanate

-

Sodium azide (NaN₃)

-

Water (distilled or deionized)

-

Hydrochloric acid (HCl)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve p-tolyl isothiocyanate (0.1 mol) in 100 mL of water.

-

Addition of Sodium Azide: To the stirring solution, add sodium azide (0.11 mol) portion-wise. Caution: Sodium azide is highly toxic and can form explosive compounds. Handle with appropriate safety precautions.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Acidification: After cooling to room temperature, carefully acidify the reaction mixture with concentrated HCl until a precipitate forms.

-

Isolation of Product: Collect the crude product by vacuum filtration using a Buchner funnel.

-

Purification: Recrystallize the crude product from an appropriate solvent, such as ethanol, to obtain the purified 1-(p-tolyl)-1H-tetrazole-5-thiol.

-

Characterization: The final product should be characterized by spectroscopic methods such as Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy to confirm its structure.[8][9]

Spectroscopic Characterization

-

¹H NMR Spectroscopy: The ¹H NMR spectrum of a tolyl tetrazole thiol is expected to show characteristic signals for the aromatic protons of the tolyl group and a downfield signal for the acidic proton of the tetrazole ring.[1]

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display a signal for the carbon atom of the tetrazole ring typically in the range of 155–160 ppm, in addition to the signals for the tolyl group carbons.[1]

-

IR Spectroscopy: The IR spectrum will show characteristic absorption bands for C=N, N-N, and C-S vibrations within the molecule.[9]

Thione-Thiol Tautomerism

A critical aspect of tetrazole-5-thiols is the existence of thione-thiol tautomerism, where the proton can reside on a nitrogen atom of the tetrazole ring (thiol form) or on the sulfur atom (thione form).[6][9] The equilibrium between these tautomers is influenced by the solvent, temperature, and the nature of the substituent on the tetrazole ring.[6] Computational studies have shown that the thione form is often the more stable tautomer.[6][10] The predominant tautomeric form has significant implications for the molecule's reactivity and its ability to form hydrogen bonds, which is crucial for drug-receptor interactions.

Caption: Thione-Thiol Tautomerism in Tolyl Tetrazole Thiols.

Computational Analysis of Quantum Chemical Parameters

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure and properties of molecules like tolyl tetrazole thiols.[6][11][12] By performing DFT calculations, we can obtain a range of quantum chemical parameters that provide deep insights into the molecule's reactivity, stability, and potential biological activity.

Computational Workflow

The following workflow outlines the steps for calculating the quantum chemical parameters of a tolyl tetrazole thiol using DFT.

Caption: Workflow for DFT-based calculation of quantum chemical parameters.

Key Quantum Chemical Parameters

The following table summarizes some of the most important quantum chemical parameters and their significance, which can be calculated using DFT methods like B3LYP with a 6-31+G(d,p) basis set.[11]

| Parameter | Symbol | Significance in Drug Development |

| Highest Occupied Molecular Orbital (HOMO) Energy | EHOMO | Indicates the molecule's ability to donate electrons. Higher EHOMO suggests greater reactivity as a nucleophile. |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | ELUMO | Indicates the molecule's ability to accept electrons. Lower ELUMO suggests greater reactivity as an electrophile. |

| HOMO-LUMO Energy Gap | ΔE | A smaller energy gap suggests higher reactivity and lower kinetic stability. |

| Dipole Moment | µ | Relates to the molecule's polarity and influences its solubility and ability to cross cell membranes. |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution and helps identify sites for electrophilic and nucleophilic attack, crucial for understanding intermolecular interactions. | |

| Global Hardness | η | Measures the resistance to change in electron distribution. Harder molecules are less reactive. |

| Global Softness | S | The reciprocal of hardness. Softer molecules are more reactive. |

| Electronegativity | χ | The power of an atom in a molecule to attract electrons to itself. |

| Chemical Potential | μ | Related to the "escaping tendency" of an electron from a stable system. |

| Electrophilicity Index | ω | A measure of the energy lowering due to maximal electron flow between a donor and an acceptor. |

Conclusion and Future Perspectives

The study of quantum chemical parameters provides a powerful theoretical framework for understanding the structure-activity relationships of tolyl tetrazole thiols. This in-depth technical guide has outlined the key aspects of their synthesis, characterization, and computational analysis. By leveraging the insights gained from these parameters, researchers can more effectively design and optimize novel tetrazole-based drug candidates with enhanced efficacy and desired pharmacokinetic profiles. Future work in this area will likely involve the use of more advanced computational methods, such as quantum mechanics/molecular mechanics (QM/MM) simulations, to study the interactions of these compounds with their biological targets in greater detail.

References

-

Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. (2019). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025). National Institutes of Health. Retrieved January 23, 2026, from [Link]

-

Chermahini, A. N., Teimouri, A., & Beni, A. S. (2011). Theoretical studies on tautomerism of tetrazole 5-thion. Structural Chemistry, 22(1), 175–181. Retrieved January 23, 2026, from [Link]

-

Calculated quantum chemical parameters of Tolyl and Inon molecules.... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Spectroscopic and molecular modelling studies of Pt(II) complexes of tetrazole-5-thiol ligands and 1,2-Bis. (n.d.). Retrieved January 23, 2026, from [Link]

-

Synthesis and characterization of tetrathiol-substituted double-decker or ladder silsesquioxane nano-cores. (2014). Dalton Transactions. Retrieved January 23, 2026, from [Link]

-

Tetrazolium Compounds: Synthesis and Applications in Medicine. (2017). PMC - PubMed Central. Retrieved January 23, 2026, from [Link]

-

Thiol redox biochemistry: insights from computer simulations. (2015). PMC - PubMed Central. Retrieved January 23, 2026, from [Link]

-

Exploring tetrazole chemistry: synthetic techniques, structure-activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025). PubMed. Retrieved January 23, 2026, from [Link]

-

Quantum-chemical predictions of pKa's of thiols in DMSO. (2014). PubMed. Retrieved January 23, 2026, from [Link]

-

Effect of thione–thiol tautomerism on the inhibition of lactoperoxidase by anti-thyroid drugs and their analogues. (2006). Indian Academy of Sciences. Retrieved January 23, 2026, from [Link]

-

Tetrazole acetic acid: tautomers, conformers, and isomerization. (2014). PubMed. Retrieved January 23, 2026, from [Link]

-

Synthesis and characterization of new tetrazole ligands with | 5786. (n.d.). TSI Journals. Retrieved January 23, 2026, from [Link]

-

Disentangling the Puzzling Regiochemistry of Thiol Addition to o-Quinones. (2021). PMC. Retrieved January 23, 2026, from [Link]

-

Thiols and Sulfides Vital Role in Modern Biochemistry. (n.d.). Longdom Publishing. Retrieved January 23, 2026, from [Link]

-

Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. (2020). MDPI. Retrieved January 23, 2026, from [Link]

-

(1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. (2021). MDPI. Retrieved January 23, 2026, from [Link]

-

1H / 2H tautomerism of tetrazoles and some examples of substituted.... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Tautomeric forms of tetrazole. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. (n.d.). Retrieved January 23, 2026, from [Link]

-

Comprehensive structural, electronic, and in-silico characterization of 1-phenyl-5-(m-tolyl)-1H-tetrazole as a potentia…. (n.d.). OUCI. Retrieved January 23, 2026, from [Link]

-

(PDF) Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025). ResearchGate. Retrieved January 23, 2026, from [Link]

-

The Tetrazole 3-N-Oxide Synthesis. (2016). American Chemical Society - ACS Figshare. Retrieved January 23, 2026, from [Link]

Sources

- 1. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring tetrazole chemistry: synthetic techniques, structure-activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. sjpas.com [sjpas.com]

- 10. ias.ac.in [ias.ac.in]

- 11. researchgate.net [researchgate.net]

- 12. Thiol redox biochemistry: insights from computer simulations - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Thermal Stability of 1-m-Tolyl-1H-tetrazole-5-thiol

Abstract

This technical guide provides a comprehensive analysis of the thermal stability of 1-m-Tolyl-1H-tetrazole-5-thiol, a heterocyclic compound of interest in pharmaceutical and materials science. In the absence of direct experimental data for this specific molecule, this guide establishes a robust predictive framework based on the known thermal behavior of analogous 1-aryl-1H-tetrazole-5-thiols. We delve into the fundamental principles governing the thermal decomposition of tetrazole and thiol moieties, outlining the anticipated decomposition pathways. Detailed, field-proven protocols for synthesis and thermal analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are provided, emphasizing the causality behind experimental choices. The guide further explores the expected electronic and steric influences of the meta-tolyl substituent on the thermal profile of the molecule, offering a comparative analysis with related structures. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in the study and application of substituted tetrazole compounds.

Introduction: The Significance of Thermal Stability in Aryl-Tetrazole Thiols

1-Aryl-1H-tetrazole-5-thiol derivatives are a class of compounds that have garnered significant interest due to their diverse applications, including their use as corrosion inhibitors and as precursors in the synthesis of various pharmaceuticals.[1] The thermal stability of these compounds is a critical parameter that dictates their suitability for various applications, influencing storage conditions, processing parameters, and ultimately, the safety and efficacy of the final product. Understanding the thermal decomposition profile of 1-m-Tolyl-1H-tetrazole-5-thiol is therefore paramount for its potential development and utilization.

The tetrazole ring is an energetic functional group, and its decomposition can be exothermic, releasing a significant amount of energy in the form of heat and nitrogen gas.[2] The nature and position of substituents on the aryl ring can profoundly influence the thermal stability of the tetrazole moiety through electronic and steric effects.[3][4] This guide will systematically explore these factors to build a comprehensive understanding of the thermal behavior of 1-m-Tolyl-1H-tetrazole-5-thiol.

Synthesis of 1-m-Tolyl-1H-tetrazole-5-thiol

A reliable synthesis of the title compound is crucial for any subsequent analysis. Based on established methods for analogous compounds, a one-pot synthesis from m-tolyl isothiocyanate is a highly viable route.[5]

Synthetic Protocol

This protocol is adapted from the synthesis of 1-phenyl-1H-tetrazole-5-thiol.[5]

Materials:

-

m-tolyl isothiocyanate

-

Sodium azide (NaN₃)

-

Pyridine

-

Deionized water

-

Concentrated hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve m-tolyl isothiocyanate (1 equivalent) and sodium azide (1.2 equivalents) in a mixture of water and pyridine (3 equivalents).

-

Stir the reaction mixture vigorously at room temperature for approximately 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, transfer the mixture to a separatory funnel and wash with ethyl acetate to remove any unreacted isothiocyanate.

-

Carefully acidify the aqueous layer to pH 1 with concentrated hydrochloric acid. This will protonate the tetrazole-thiolate salt, causing the product to precipitate.

-

Extract the product into ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude 1-m-Tolyl-1H-tetrazole-5-thiol.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or chloroform.[6]

Causality of Experimental Choices:

-

Sodium Azide: Serves as the source of nitrogen atoms for the formation of the tetrazole ring. An excess is used to ensure complete reaction of the isothiocyanate.

-

Pyridine: Acts as a base to facilitate the reaction and helps to solubilize the reactants.

-

Acidification: Protonation of the initially formed sodium salt of the tetrazole-thiol is necessary to isolate the neutral compound.

-

Extraction and Drying: Standard workup procedures to isolate and purify the organic product.

Caption: Workflow for the synthesis of 1-m-Tolyl-1H-tetrazole-5-thiol.

Theoretical Framework for Thermal Decomposition

The thermal stability of 1-m-Tolyl-1H-tetrazole-5-thiol is primarily governed by the inherent properties of the tetrazole ring and the thiol group, as well as the electronic and steric influence of the m-tolyl substituent.

Decomposition of the Tetrazole Ring

The thermal decomposition of tetrazoles can proceed through several pathways, with the most common being the extrusion of molecular nitrogen (N₂).[2] For 1-substituted tetrazoles, this decomposition typically leads to the formation of a nitrile imine intermediate, which can then rearrange to other products.[1] Another potential pathway involves the fragmentation of the ring to form an azide.[7] The decomposition is generally an exothermic process.

Role of the Thiol Group

The thiol group can influence the thermal stability and decomposition pathway. It may undergo tautomerization to the thione form. The C-S bond is generally weaker than a C-O bond and can be a site of initial bond cleavage. Furthermore, the thiol group can participate in intermolecular reactions, such as the formation of disulfides, especially in the presence of oxidizing agents.

Influence of the m-Tolyl Substituent

The methyl group at the meta position of the phenyl ring is an electron-donating group through induction. This can influence the electron density of the tetrazole ring, potentially affecting its stability. The effect of substituents on the thermal stability of heterocyclic compounds can be complex; while electron-donating groups can sometimes stabilize a ring system through resonance, their inductive effect might also influence bond polarities and reactivity.[3] Studies on related heterocyclic systems have shown that the nature and position of substituents on an attached phenyl ring can significantly alter the decomposition temperature.[4][8] Compared to the unsubstituted phenyl derivative, the m-tolyl group is expected to have a modest electronic effect on the thermal stability.

Experimental Evaluation of Thermal Stability

A combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides a comprehensive assessment of the thermal stability of a compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the onset of decomposition, the temperature of maximum mass loss, and the number of decomposition steps.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of 1-m-Tolyl-1H-tetrazole-5-thiol into an appropriate TGA pan (e.g., alumina).

-

Instrument Parameters:

-

Temperature Range: Ambient to 500 °C.

-

Heating Rate: 10 °C/min.

-

Atmosphere: Inert (Nitrogen) at a flow rate of 20-50 mL/min.

-

-

Data Analysis:

-

Plot the mass loss versus temperature to obtain the TGA curve.

-

Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum mass loss rate.

-

Determine the onset temperature of decomposition (T_onset) and the percentage of mass loss at each stage.

-

Rationale for Protocol Choices:

-

Small Sample Size: Minimizes thermal gradients within the sample, leading to more accurate temperature measurements.

-

Inert Atmosphere: Prevents oxidative decomposition, allowing for the study of the intrinsic thermal stability of the compound.

-